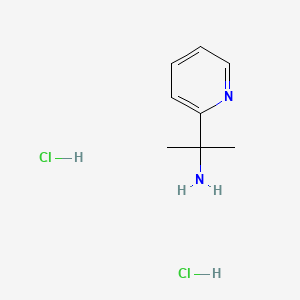

2-(2-Pyridyl)-2-propylamine Dihydrochloride

Description

Properties

IUPAC Name |

2-pyridin-2-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-5-3-4-6-10-7;;/h3-6H,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZAGYKUFJSISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-17-6 | |

| Record name | 2-pyridin-2-ylpropan-2-amine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Pyridyl)-2-propylamine Dihydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Pyridyl)-2-propylamine Dihydrochloride

Introduction

2-(2-Pyridyl)-2-propylamine, also known as 2-(pyridin-2-yl)propan-2-amine, is a pyridine derivative featuring a tertiary amine attached to the pyridine ring at the 2-position via a gem-dimethyl bridge.[1][2][3] This structure is of significant interest to researchers, particularly in the fields of medicinal chemistry and catalysis. Its bidentate nature, arising from the nitrogen atoms of the pyridine ring and the primary amine, allows it to act as a powerful chelating ligand.

Notably, 2-(pyridin-2-yl)isopropylamine (PIP amine) has been established as a highly effective directing group in palladium-catalyzed C(sp³)–H bond functionalization.[4] This capability enables the divergent and stereoselective synthesis of complex organic molecules, making PIP amine a valuable tool for the construction of novel chemical entities.[4] The dihydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its storage, handling, and use in various applications.

This guide provides a comprehensive technical overview of robust and scientifically validated pathways for the synthesis of this compound, designed for an audience of researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind synthetic choices, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 2-(2-Pyridyl)-2-propylamine, reveals two primary bond disconnections that inform the most viable forward-synthetic strategies.

Caption: Retrosynthetic analysis of 2-(2-Pyridyl)-2-propylamine.

-

C-N Bond Disconnection: The primary amine can be installed from a suitable precursor. A tertiary alcohol is an ideal precursor, which can be converted to the amine via a nitrilium ion intermediate, classically achieved through the Ritter reaction .

-

C-C Bond Disconnection: The bond between the pyridine ring and the quaternary carbon can be formed through nucleophilic addition. This leads to two main pathways:

-

Pathway A: Addition of a methyl nucleophile (e.g., a Grignard reagent) to 2-acetylpyridine.

-

Pathway B: Addition of a 2-picolyl anion to a ketone (acetone).

-

Both pathways converge on the key intermediate, 2-(pyridin-2-yl)propan-2-ol . The choice between these pathways often depends on the availability and cost of starting materials and the desired scale of the reaction.

Synthesis Pathway A: Grignard Addition to 2-Acetylpyridine

This is arguably the more direct and commonly employed route due to the commercial availability of 2-acetylpyridine. The strategy involves the formation of the key tertiary alcohol intermediate via a Grignard reaction, followed by its conversion to the target amine.

Workflow Diagram

Caption: Overall workflow for Synthesis Pathway A.

Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol

The core of this step is the nucleophilic addition of a methyl group from methylmagnesium bromide to the electrophilic carbonyl carbon of 2-acetylpyridine.

-

Mechanism: The Grignard reagent acts as a potent nucleophile. The reaction must be conducted under anhydrous conditions, as any protic solvent will quench the Grignard reagent. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Detailed Experimental Protocol: Step 1

-

Reactor Setup: A multi-neck, round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen or argon atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Charging: Dissolve 2-acetylpyridine (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the reaction flask. Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add methylmagnesium bromide (typically 3.0 M in diethyl ether, 1.1-1.2 eq.) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 2-acetylpyridine, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(pyridin-2-yl)propan-2-ol, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-(2-Pyridyl)-2-propylamine via Ritter Reaction

The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-tert-alkyl amides, which are then hydrolyzed to the corresponding primary amines.

-

Mechanism: The strong acid (e.g., H₂SO₄) protonates the hydroxyl group of the alcohol, which then leaves as a water molecule, forming a stable tertiary carbocation. A nitrile (acetonitrile in this case) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. The nitrilium ion is subsequently attacked by water, and after tautomerization, yields the N-substituted amide. A final hydrolysis step under acidic or basic conditions cleaves the amide to furnish the primary amine.

Detailed Experimental Protocol: Step 2

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, add acetonitrile, which serves as both the reagent and solvent. Cool the acetonitrile to 0 °C.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq.) to the cold acetonitrile.

-

Substrate Addition: To this acidic solution, add the 2-(pyridin-2-yl)propan-2-ol (1.0 eq.) from Step 1, either neat or as a solution in acetonitrile, while maintaining the temperature at or below 20 °C.

-

Reaction: Heat the mixture to reflux (around 80-85 °C) and maintain for 4-6 hours until TLC analysis indicates the consumption of the starting alcohol.

-

Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is >12. This step hydrolyzes the intermediate amide.

-

Extraction: Extract the resulting aqueous slurry multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2-(2-Pyridyl)-2-propylamine can be purified by vacuum distillation or column chromatography on silica gel.

Step 3: Formation of this compound

The final step involves the conversion of the free base amine into its more stable and handleable dihydrochloride salt.

Detailed Experimental Protocol: Step 3

-

Dissolution: Dissolve the purified 2-(2-Pyridyl)-2-propylamine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until the precipitation of the salt is complete. An excess of acid (at least 2.2 equivalents) is required to protonate both the pyridine nitrogen and the primary amine nitrogen.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold diethyl ether to remove any excess HCl and residual solvent. Dry the resulting white to off-white solid under vacuum to yield the final this compound.

Synthesis Pathway B: Picolyl Anion Addition to Acetone

This alternative pathway is advantageous if 2-picoline is a more accessible or cost-effective starting material than 2-acetylpyridine. It relies on the acidity of the methyl protons of 2-picoline, which can be removed by a strong, non-nucleophilic base.

Reaction Scheme

Caption: Reaction scheme for Synthesis Pathway B.

Causality and Experimental Considerations

-

Base Selection: A very strong base is required to deprotonate the 2-picoline methyl group. n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are commonly used. These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the picolyl anion.

-

Anhydrous Conditions: As with the Grignard reaction, strict anhydrous and inert atmosphere conditions are critical to the success of this pathway.

-

Convergence: Once the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, is formed, the subsequent steps (Ritter reaction and salt formation) are identical to those described in Pathway A.

Data Summary and Pathway Comparison

| Parameter | Synthesis Pathway A | Synthesis Pathway B |

| Starting Materials | 2-Acetylpyridine, Methylmagnesium Bromide | 2-Picoline, Acetone, n-Butyllithium |

| Key Reaction | Grignard Addition | Picolyl Anion Addition |

| Number of Steps | 3 | 3 |

| Key Conditions | Anhydrous, 0 °C to RT (Grignard) | Anhydrous, -78 °C (Anion Formation) |

| Advantages | Milder conditions for key step; readily available starting material. | Potentially more cost-effective if 2-picoline is cheap. |

| Disadvantages | Grignard reagents are moisture-sensitive. | Requires cryogenic temperatures and handling of pyrophoric n-BuLi. |

Purification and Characterization

Purification: The purification of the intermediate amine is crucial for obtaining a high-purity final product.

-

Acid-Base Extraction: This is a powerful technique to separate the basic amine product from any non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl), which protonates the amine and pulls it into the aqueous layer. The aqueous layer is then separated, basified with NaOH, and re-extracted with an organic solvent to recover the purified free base.

-

Chromatography: For high-purity requirements, column chromatography on silica gel is effective. A mobile phase containing a small percentage of a base (like triethylamine) is often used to prevent the basic amine from tailing on the acidic silica gel. Cation-exchange chromatography is also a viable method for purifying aminopyridine derivatives.[5]

Characterization: The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the pyridine ring protons and the propyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and scalable chemical pathways. The choice between the Grignard addition to 2-acetylpyridine and the picolyl anion addition to acetone will primarily be dictated by operational considerations such as starting material availability, cost, and the equipment available for handling sensitive reagents and low temperatures. Both routes converge on a key tertiary alcohol intermediate, which is efficiently converted to the target amine via the Ritter reaction. Proper purification and subsequent salt formation yield the stable and ready-to-use dihydrochloride salt, a valuable building block for advanced applications in catalysis and pharmaceutical research.

References

- Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2589-2603. [Link]

- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.

- Wang, J., et al. (2013). Synthesis of 2-Methyl-1-(2-methylphenyl)-2-propylamine. Chinese Journal of Organic Chemistry, 33, 634-639. (Note: This reference is for a related structure but illustrates the use of the Ritter reaction). Referenced in CN105085278A

- Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-243. [Link]

- Google Patents. (1998).

Sources

- 1. 52568-28-2 Cas No. | 2-(2-Pyridyl)-2-propylamine | Apollo [store.apolloscientific.co.uk]

- 2. 52568-28-2|2-(Pyridin-2-yl)propan-2-amine|BLD Pharm [bldpharm.com]

- 3. 2-(Pyridin-2-yl)propan-2-amine 95% | CAS: 52568-28-2 | AChemBlock [achemblock.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Review of the Potential Mechanism of Action of 2-(2-Pyridyl)-2-propylamine Dihydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, a pyridine derivative with limited publicly available pharmacological data. In the absence of direct experimental evidence, this document synthesizes information from structurally related compounds, primarily focusing on the well-characterized histamine H1 receptor agonist, 2-pyridylethylamine. A hypothesized mechanism of action is presented, centered on potential activity at G protein-coupled receptors, with a primary focus on the histamine H1 receptor. Furthermore, this guide outlines detailed experimental protocols and methodologies that would be essential to empirically validate the postulated mechanisms. This document is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development, providing a structured approach to investigating the pharmacological profile of this and similar novel chemical entities.

Introduction and Chemical Profile

This compound is a small molecule featuring a pyridine ring linked to a propylamine moiety, with a gem-dimethyl substitution at the alpha-carbon. Its chemical structure suggests potential interactions with biological macromolecules, particularly receptors and enzymes.

| Chemical Property | Value | Source |

| IUPAC Name | 2-(pyridin-2-yl)propan-2-amine;dihydrochloride | [PubChem][1] |

| CAS Number | 1256633-17-6 | [Sigma-Aldrich][2] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [CymitQuimica][3] |

| Molecular Weight | 209.12 g/mol | [CymitQuimica][3] |

| Canonical SMILES | CC(C)(C1=CC=CC=N1)N.Cl.Cl | [PubChemLite][1] |

Caption: Key chemical properties of this compound.

The structural similarity to known bioactive molecules, particularly other pyridylalkylamines, forms the basis for the mechanistic hypotheses explored in this guide.

Postulated Mechanism of Action: A Focus on Histamine H1 Receptor Agonism

The most compelling hypothesis for the mechanism of action of this compound is its potential role as a histamine H1 receptor agonist. This is inferred from the known activity of its close structural analog, 2-pyridylethylamine, which is a selective H1 receptor agonist.[4][5][6]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7][8] Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

The subsequent elevation of intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.[8][9][10]

Caption: Hypothesized Histamine H1 Receptor Signaling Pathway for 2-(2-Pyridyl)-2-propylamine.

Alternative/Secondary Mechanistic Hypotheses

While histamine H1 receptor agonism is the primary hypothesis, the broad pharmacological landscape of pyridine derivatives suggests other potential mechanisms should be considered.

Dopaminergic System Modulation

Certain pyridine analogs of dopaminergic ligands have shown activity at dopamine D2 and D3 receptors.[11] These receptors are also GPCRs, but they couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] D2 autoreceptors also play a crucial role in regulating dopamine release and synthesis.[14]

Adrenergic System Modulation

Some 2-aminopyridine derivatives have been found to exhibit beta-adrenergic activity.[4] Beta-adrenergic receptors are typically Gs-coupled GPCRs that, upon activation, stimulate adenylyl cyclase, leading to an increase in cAMP.[15][16][17][18] This is in contrast to the Gi/o-coupled dopamine D2 receptors.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[19][20][21][22]

Objective: To determine the binding affinity (Ki) of this compound for histamine H1, dopamine D2, and beta-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably transfected with the human histamine H1 receptor).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radiolabeled antagonist for the receptor of interest (e.g., [³H]-mepyramine for the H1 receptor).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Competition Binding Assay.

Functional Assays: Second Messenger Quantification

Functional assays measure the cellular response to receptor activation, providing information on whether a compound is an agonist, antagonist, or inverse agonist.[23][24][25][26][27]

Objective: To determine the functional activity of this compound at histamine H1, dopamine D2, and beta-adrenergic receptors by measuring second messenger levels.

Methodology for cAMP Measurement (for D2 and Beta-Adrenergic Receptors):

-

Cell Culture and Stimulation:

-

Plate cells expressing the receptor of interest in a 96-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For Gi-coupled receptors (e.g., D2), stimulate with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

-

For Gs-coupled receptors (e.g., beta-adrenergic), stimulate with varying concentrations of the test compound.

-

Incubate for a defined period.

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values.

-

Methodology for Intracellular Calcium Measurement (for H1 Receptors):

-

Cell Culture and Dye Loading:

-

Plate cells expressing the H1 receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

Add varying concentrations of the test compound to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the peak fluorescence response against the log concentration of the test compound.

-

Determine the EC₅₀ value.

-

Concluding Remarks and Future Directions

The structural characteristics of this compound, particularly its resemblance to 2-pyridylethylamine, strongly suggest a potential mechanism of action as a histamine H1 receptor agonist. However, this remains a well-founded hypothesis until substantiated by empirical data. The diverse biological activities of other pyridine derivatives also warrant the investigation of its effects on dopaminergic and adrenergic systems.

The experimental protocols outlined in this guide provide a clear and robust pathway for the comprehensive pharmacological characterization of this compound. Successful elucidation of its mechanism of action will not only contribute to the understanding of this specific molecule but also add to the broader knowledge of structure-activity relationships within the pyridylalkylamine class of compounds. Further studies could also explore its potential therapeutic applications based on its confirmed pharmacological profile.

References

- Histamine H1 receptor. (n.d.). In Wikipedia.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in normal and disordered states. Dialogues in clinical neuroscience, 13(1), 103–121.

- Small Molecule Pathway Database. (2019). Histamine H1 Receptor Activation.

- Leonard, J. T., Anbalagan, N., Kumar, S. S., Gnanasam, S. K., & Sridhar, S. K. (2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Biological & pharmaceutical bulletin, 25(2), 215–217.

- Glase, S. A., Corbin, A. E., Pugsley, T. A., Heffner, T. G., & Wise, L. D. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of medicinal chemistry, 38(16), 3132–3137.

- Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382.

- Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Hattori, Y., Seifert, R., & Hattori, K. (2012). Signaling pathway of histamine H1 receptor-mediated histamine H1 receptor gene upregulation induced by histamine in U-373 MG cells. International journal of molecular sciences, 13(11), 14387–14400.

- QIAGEN. (n.d.). Cardiac β-adrenergic Signaling.

- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.

- Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor. Trends in cardiovascular medicine, 12(1), 46–49.

- Padro, C. J., & Sanders, V. M. (2014). Molecular mechanisms underlying β-adrenergic receptor-mediated cross-talk between sympathetic neurons and immune cells. Journal of leukocyte biology, 95(6), 875–884.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 28(4), 207–216.

- Wax, D., & Must-Karakilic, T. (2023). Beta 1 Receptors. In StatPearls.

- Chen, X., & Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor. ResearchGate.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.

- Dopamine receptor. (n.d.). In Wikipedia.

- Hauser, A. S., & Gloriam, D. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5403.

- Trehan, A., & Klarenbeek, J. (2018). Principles of commonly used cAMP assays. ResearchGate.

- del-Valle-Rodriguez, A., Lopez-Arballo, C. A., & Garcia-Sainz, J. A. (2011). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular signalling, 23(5), 897–905.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- PubChemLite. (n.d.). 2-(2-pyridyl)-2-propylamine (C8H12N2).

- 2-Pyridylethylamine. (n.d.). In Wikipedia.

Sources

- 1. PubChemLite - 2-(2-pyridyl)-2-propylamine (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 1256633-17-6 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Pyridylethylamine dihydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 6. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. SMPDB [smpdb.ca]

- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. GPCR シグナリングアッセイ [promega.jp]

- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 26. probiocdmo.com [probiocdmo.com]

- 27. mdpi.com [mdpi.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 30. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Pyridyl)-2-propylamine Dihydrochloride (CAS 1256633-17-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, a pyridine-containing scaffold with significant potential in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from structurally related compounds, this document will delve into its properties, potential synthesis, and putative applications, offering a valuable resource for researchers exploring novel therapeutic agents.

Introduction: The Significance of the Pyridine Moiety in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block for targeting a diverse range of biological targets. The incorporation of an amino-propyl side chain at the 2-position, as seen in this compound, introduces a key pharmacophoric element with the potential for ionic interactions and further structural elaboration. This guide will explore the specific attributes of this particular molecule.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its successful application in a research setting. The available data for this compound is summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1256633-17-6 | [2][3][4] |

| Molecular Formula | C₈H₁₂N₂ · 2HCl | [2] |

| Molecular Weight | 209.12 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically >95% (HPLC) | [3] |

| Storage | Store in a cool, dry place, inert atmosphere, 2-8°C | [4] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

Hypothetical Synthesis Workflow

The proposed synthesis involves the reaction of 2-vinylpyridine with a nitrile in the presence of a strong acid, followed by hydrolysis.

Caption: Hypothetical synthesis of this compound via a Ritter reaction.

Proposed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-vinylpyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

-

Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

-

Nitrile Addition: To the cooled solution, add acetonitrile (1.2 eq) dropwise, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into ice-cold water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the pyridine ring protons, the methyl protons, and the amine proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons and the aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H, C-H, and C=N bonds. |

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet published, the structural motif is present in compounds with a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable building block or lead compound in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many pyridine derivatives exhibit activity at CNS targets. For instance, compounds with a similar 2-aminopyridine core have been investigated as anticonvulsants.[7] The propylamine side chain could also be modified to target various receptors and transporters in the brain.

Oncology

The pyridine nucleus is a key component of several anticancer agents.[8] The 2-(2-Pyridyl)-2-propylamine scaffold could be elaborated to generate inhibitors of kinases or other enzymes involved in cancer cell proliferation.

Infectious Diseases

Pyridine-containing compounds have been explored as antibacterial and antiparasitic agents.[9] The basic amine in the title compound could be crucial for interacting with acidic residues in the active sites of microbial enzymes.

Hypothetical Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To illustrate how this compound could be evaluated for a potential biological activity, a hypothetical protocol for an in vitro kinase inhibition assay is provided below.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in assay buffer.

-

Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: Read the fluorescence signal on a suitable plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, combining the privileged pyridine scaffold with a versatile propylamine side chain, make it an attractive starting point for the design and synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its potential applications and biological evaluation. It is hoped that this document will inspire further research into this and related compounds, ultimately contributing to the development of new and effective therapeutics.

References

- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.

- Li, J. W., Zeng, P., & Zhang, K. J. (1994). [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 29(4), 316–319.

- Glase, S. A., Corbin, A. E., Pugsley, T. A., Heffner, T. G., & Wise, L. D. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 38(16), 3132–3137.

- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

- Organic Chemistry Portal. (n.d.). Ritter Reaction.

- Wikipedia. (n.d.). Ritter reaction.

- Arylcyclohexylamine. (n.d.). In Wikipedia.

- European Patent Office. (n.d.). EP 0397025 A1 - [2-(2-pyridyl)ethyl]-methylamine salts.

- D'Ambra, T. E., et al. (1992). N-(pyridyl alkylene)-2-propynylamines. U.S. Patent No. 5,128,343. Washington, DC: U.S.

- Gupta, M. K., & Sharma, N. K. (2020). A new amino acid, hybrid peptides and BODIPY analogs: synthesis and evaluation of 2-aminotroponyl-l-alanine (ATA) derivatives. Organic & Biomolecular Chemistry, 18(28), 5416-5420.

- Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.

- Pharmacy 180. (n.d.). Monoamino propylamine derivatives.

- Zhang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3253.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 44.

- Wikipedia. (n.d.). Ritter reaction.

- Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4758-4767.

- Taylor & Francis. (n.d.). Propylamine – Knowledge and References.

- Selective N-Alkylation of 2-Pyridones. (2018). Synfacts, 14(08), 0834.

- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (2016). Organic & Biomolecular Chemistry, 14(43), 10244-10252.

- Google Patents. (n.d.). EP0542837B1 - Propylamine derivatives.

- Synthesis of 2-amino-imidazo[4,5-b]pyridines. (2012). Organic & Biomolecular Chemistry, 10(3), 509-512.

- Google Patents. (n.d.). US 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1256633-17-6 this compound AKSci 5199AJ [aksci.com]

- 3. 2-(Pyridin-2-yl)propan-2-amine Dihydrochloride | 1256633-17-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 1256633-17-6|this compound|BLD Pharm [bldpharm.com]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]

- 8. Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01063A [pubs.rsc.org]

- 9. US3211741A - N-(pyridyl alkylene)-2-propynylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Pyridyl)-2-propylamine Dihydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)-2-propylamine Dihydrochloride is a heterocyclic compound belonging to the aminopyridine class of molecules. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The incorporation of a tertiary amine group introduces a key structural feature that can influence the compound's physicochemical properties and pharmacological activity. Aminopyridine derivatives have shown a broad spectrum of biological effects, including anticonvulsant, anticancer, and antimicrobial activities. This guide provides a comprehensive overview of the molecular structure, a proposed synthetic route, and potential biological applications of this compound to facilitate further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a 2-propylamine group. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Caption: 2D structure of this compound.

| Property | Value | Source |

| CAS Number | 1256633-17-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₂N₂·2HCl | [1][5] |

| Molecular Weight | 209.12 g/mol | [2][3][4][5] |

| IUPAC Name | 2-(pyridin-2-yl)propan-2-amine dihydrochloride | [3] |

| SMILES | CC(C)(C1=CC=CC=N1)N.Cl.Cl | |

| InChI | 1S/C8H12N2.2ClH/c1-8(2,9)7-5-3-4-6-10-7;;/h3-6H,9H2,1-2H3;2*1H | [3] |

Proposed Synthesis Pathway: The Ritter Reaction

A plausible and efficient method for the synthesis of 2-(2-Pyridyl)-2-propylamine is the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an amide. The amide is then hydrolyzed to yield the desired amine. The carbocation intermediate can be generated from either an alkene or a tertiary alcohol.

The causality behind this choice of synthetic route lies in the stability of the tertiary carbocation formed from 2-(pyridin-2-yl)propan-2-ol or 2-vinylpyridine. This stability facilitates the nucleophilic attack by the nitrile, driving the reaction forward.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-(pyridin-2-yl)propan-2-yl)acetamide

-

To a stirred solution of 2-(pyridin-2-yl)propan-2-ol (1 equivalent) in acetonitrile (used in excess as both reagent and solvent), cooled to 0 °C in an ice bath, add concentrated sulfuric acid (2-3 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(pyridin-2-yl)propan-2-yl)acetamide.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2-Pyridyl)-2-propylamine

-

Suspend the purified N-(2-(pyridin-2-yl)propan-2-yl)acetamide (1 equivalent) in 6M hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free base, 2-(2-Pyridyl)-2-propylamine.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the free base in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of ethereal hydrogen chloride (2 equivalents) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups. The aromatic protons on the pyridine ring will appear as a set of multiplets in the aromatic region. The protons of the amine group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the two equivalent methyl carbons, a quaternary carbon attached to the pyridine ring and the amine, and four distinct signals for the carbons of the pyridine ring.

-

Mass Spectrometry (ESI-MS): In positive ion mode electrospray ionization mass spectrometry, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.

Potential Biological Activities and Mechanism of Action

Direct biological studies on this compound are limited. However, the broader class of aminopyridine derivatives has been extensively investigated, revealing a wide range of pharmacological activities.

-

Anticancer Activity: Some aminopyridine derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways, such as the PI3K pathway, which is crucial for cell proliferation and survival.[4]

-

Anticonvulsant Properties: Certain 2-substituted pyridine derivatives have demonstrated significant anticonvulsant activity.[1] The mechanism is thought to involve the modulation of ion channels, such as voltage-gated potassium channels.

-

Antimicrobial and Antifungal Activity: The pyridine scaffold is present in numerous antimicrobial and antifungal agents. The biological activity of these compounds can arise from their ability to disrupt cell membrane integrity or inhibit essential enzymes in pathogens.

-

Neurodegenerative Disorders: Derivatives of aminopyridine are being explored for the treatment of neurodegenerative diseases like Alzheimer's and multiple sclerosis.[2]

-

Anti-tubercular Activity: Pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis. This suggests that related structures could be investigated as potential anti-tubercular agents.

Caption: Putative mechanism of action via enzyme inhibition.

Exemplary Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol describes a general method for evaluating the antimicrobial activity of this compound using the broth microdilution method.

1. Preparation of Stock Solution:

-

Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

-

Further dilute the stock solution in sterile Mueller-Hinton Broth (MHB) or an appropriate growth medium for the test organism to the desired starting concentration.

2. Inoculum Preparation:

-

From a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the growth medium.

-

Add the prepared inoculum to each well.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Visual inspection or measurement of optical density using a microplate reader can be used to determine the MIC.

Conclusion

This compound is a versatile building block with significant potential for the development of novel therapeutic agents. Its synthesis via the Ritter reaction offers a practical route for its preparation. Based on the known pharmacology of related aminopyridine derivatives, this compound warrants further investigation for its potential anticancer, anticonvulsant, and antimicrobial properties. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this and similar molecules in drug discovery and development.

References

- Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing, [Link]

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI, [Link]

- 2-(2-pyridyl)-2-propylamine. PubChem, [Link]

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH, [Link]

- 2-Aminopyridine. PubChem, [Link]

- 2-Pyridylethylamine. Wikipedia, [Link]

- 2,2'-Dipyridylamine. PubChem, [Link]

- 2-Pentylpyridine. PubChem, [Link]

- 2-Propyladamantan-2-amine;hydrochloride. PubChem, [Link]

- This compound. Seedion, [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of 2-(2-Pyridyl)-2-propylamine Dihydrochloride

Abstract

This guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound 2-(2-Pyridyl)-2-propylamine Dihydrochloride. In the absence of direct pharmacological data, this document employs a structure-activity relationship (SAR) framework, drawing logical inferences from well-characterized structural analogs. We posit primary and secondary hypotheses centered on the modulation of central nervous system (CNS) monoaminergic systems and histamine receptors, respectively. Furthermore, we outline a detailed roadmap for experimental validation, including step-by-step protocols for binding and functional assays designed to rigorously test these hypotheses. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of novel pyridine-based compounds.

Introduction and Physicochemical Profile

This compound is a small molecule whose biological activity is not yet characterized in the public domain. Its structure, featuring a pyridine ring attached to a propane-2-amine backbone, suggests potential interactions with multiple biological targets. The core challenge in assessing its therapeutic utility is the current lack of published pharmacological data.

This guide, therefore, adopts a rational, hypothesis-driven approach. By dissecting the molecule into its core pharmacophores—the 2-substituted pyridine ring and the α,α-dimethyl-ethylamine moiety—we can draw parallels to existing therapeutic agents and thereby predict a logical starting point for target discovery and validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-2-yl)propan-2-amine dihydrochloride | |

| CAS Number | 1256633-17-6 | [1] |

| Molecular Formula | C₈H₁₂N₂ · 2HCl | |

| Molecular Weight | 209.12 g/mol | |

| Synonyms | 2-(2-pyridinyl)-2-propanamine dihydrochloride |

Primary Hypothesis: Modulation of CNS Monoaminergic Systems

The most compelling structural analog to 2-(2-Pyridyl)-2-propylamine is phentermine (2-methyl-1-phenylpropan-2-amine), a well-established anorectic agent.[2] The only structural difference is the substitution of phentermine's phenyl ring with a bioisosteric pyridine ring. This substitution is a common strategy in medicinal chemistry to modulate properties like metabolism, solubility, and receptor affinity.

Phentermine's primary mechanism of action is the stimulation of norepinephrine and dopamine release from nerve endings and the inhibition of their reuptake.[3] This leads to increased concentrations of these catecholamines in the synaptic cleft, resulting in CNS stimulation and appetite suppression.[3]

Given this high degree of structural similarity, our primary hypothesis is that This compound functions as a modulator of the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Potential Therapeutic Applications:

-

Obesity: As an appetite suppressant, analogous to phentermine.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line ADHD medications target NET and DAT.

-

Narcolepsy: Wake-promoting agents often enhance catecholaminergic neurotransmission.

Secondary Hypothesis: Activity at Histamine Receptors

The 2-substituted pyridine moiety is also present in other neuroactive compounds. Specifically, 2-pyridylethylamine is a known selective agonist for the histamine H₁ receptor.[4] Additionally, propylamine derivatives have been investigated as histamine H₃ receptor antagonists.[5] The H₃ receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters, making it an attractive target for cognitive and wakefulness disorders.

Therefore, our secondary hypothesis is that This compound may act as a modulator of histamine receptors, particularly H₁ and H₃.

Potential Therapeutic Applications:

-

Narcolepsy/Wakefulness: H₃ receptor antagonists are known to be potent wake-promoting agents.

-

Cognitive Disorders: H₃ receptor antagonists have been explored for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.

Exploratory Targets from the 2-Substituted Pyridine Scaffold

The broader chemical literature reveals a diverse range of biological activities associated with the 2-substituted pyridine scaffold, suggesting several exploratory avenues should the primary and secondary hypotheses prove inconclusive.

Table 2: Summary of Potential Exploratory Targets and Rationale

| Target Class | Specific Example(s) | Rationale / Supporting Evidence | Therapeutic Area | Reference(s) |

| Voltage-Gated Ion Channels | Sodium Channels, Calcium Channels | Various 2-substituted pyridine derivatives exhibit significant anticonvulsant activity in preclinical models. | Epilepsy, Neuropathic Pain | [6][7][8] |

| Adrenergic Receptors | β-adrenergic receptors | Certain 2-(hydroxypropylamino)pyridines show beta-adrenergic antagonism and negative inotropic effects. | Hypertension, Arrhythmia | [7][9] |

| Microbial Enzymes | MmpL3 (Mycobacterium) | Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a key protein in tuberculosis. | Infectious Disease (Tuberculosis) | [10] |

| Protozoal Enzymes | Methionine Aminopeptidase | 2-pyridyl pyrimidines inhibit Plasmodium falciparum methionine aminopeptidase 1b. | Infectious Disease (Malaria) | [11] |

A Roadmap for Target Validation: Experimental Protocols

To systematically investigate the hypotheses outlined above, a tiered screening approach is recommended. The following protocols describe industry-standard in vitro assays that provide a robust and self-validating system for initial target identification and characterization.

Causality in Experimental Design: The workflow begins with binding assays to establish direct physical interaction and determine affinity (Kᵢ). This is a necessary first step, as without binding, a functional effect is unlikely. Following a positive binding result, functional assays are employed to measure the actual biological consequence of that binding (e.g., inhibition of transporter function), providing a measure of potency (IC₅₀). This two-step process ensures that any observed functional activity is directly attributable to the compound's interaction with the target.

Protocol 5.1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Methodology: Radioligand displacement assay using membranes prepared from HEK293 cells stably expressing the respective human transporters.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

-

Reaction Mixture Preparation: In a 96-well plate, combine the following for each transporter:

-

50 µL of assay buffer (or control inhibitor).

-

50 µL of the test compound at various concentrations.

-

50 µL of the appropriate radioligand (see Table 3).

-

50 µL of cell membranes (typically 5-20 µg protein).

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta or TopCount).

-

Data Analysis:

-

Calculate percent inhibition at each concentration relative to control wells.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Table 3: Reagents for Monoamine Transporter Binding Assays

| Target | Radioligand | Non-Specific Control |

| NET | [³H]Nisoxetine | 10 µM Desipramine |

| DAT | [³H]WIN 35,428 | 10 µM Nomifensine |

| SERT | [³H]Citalopram | 10 µM Fluoxetine |

Protocol 5.2: In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of norepinephrine, dopamine, and serotonin into synaptosomes or transporter-expressing cells.

Methodology: A functional assay measuring the uptake of a radiolabeled or fluorescent neurotransmitter substrate.

Step-by-Step Protocol:

-

Cell/Synaptosome Plating: Plate HEK293 cells expressing the target transporter (or use prepared synaptosomes) in a 96-well plate.

-

Compound Pre-incubation: Add various concentrations of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Norepinephrine, [³H]Dopamine) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The short duration is critical to measure the initial rate of transport and avoid measuring other cellular processes.

-

Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer. This step is crucial to halt transporter activity immediately.

-

Lysis and Detection: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation. This value represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Summary and Future Directions

This guide establishes a robust scientific framework for investigating the therapeutic potential of this compound. Based on strong structural analogy to phentermine, the primary hypothesis focuses on the modulation of monoamine transporters NET and DAT, suggesting applications in obesity and ADHD. A secondary hypothesis, based on the 2-pyridyl pharmacophore, points towards potential activity at histamine receptors.

The immediate and critical next step is to execute the proposed experimental roadmap. The in vitro binding and functional assays (Protocols 5.1 and 5.2) will provide the foundational data needed to confirm or refute the primary hypothesis. Positive results—specifically, potent affinity (Kᵢ < 1 µM) and functional inhibition (IC₅₀ < 1 µM) with a clear selectivity profile—would provide a strong rationale to advance the compound into further preclinical studies, including selectivity screening against a broader panel of CNS targets, in vivo pharmacokinetic profiling, and efficacy testing in relevant animal models of disease.

References

- Leonard, J. T., Anbalagan, N., Kumar, S. S., Gnanasam, S. K., & Sridhar, S. K. (2002). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate.

- Leonard, J. T., Anbalagan, N., Kumar, S. S., Gnanasam, S. K., & Sridhar, S. K. (2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Biological & Pharmaceutical Bulletin, 25(2), 215-217.

- Narendar, P., & Sridhar, S. K. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(6), 883-886.

- Musonda, C. C., Whitlock, G. A., Witty, M. J., Brun, R., & Kaiser, M. (2009). Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405.

- Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health.

- Narendar, P., & Sridhar, S. K. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate.

- Song, M., Yan, R., Zhang, Y., Guo, D., Zhou, N., & Deng, X. (2020). Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety. Taylor & Francis Online.

- PubChem. (n.d.). 2,2'-Dipyridylamine. National Center for Biotechnology Information.

- PubChem. (n.d.). Phentermine. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2-Pyridylethylamine. Wikipedia.

- PubChem. (n.d.). Phentermine Hydrochloride. National Center for Biotechnology Information.

- Krasavin, M., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI.

- El-Gazzar, A. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.

Sources

- 1. 1256633-17-6|this compound|BLD Pharm [bldpharm.com]

- 2. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-(2-Pyridyl)-2-propylamine Dihydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, a versatile building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic applications in the design and discovery of novel therapeutic agents. This document will explore its role as a key structural motif in antihistaminic compounds, drawing parallels with established drugs like pheniramine, and its utility as a directing group in advanced synthetic methodologies. Detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses are presented to equip researchers with the practical knowledge required to effectively utilize this compound in their drug development pipelines.

Introduction: The Value Proposition of a Unique Scaffold

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in lead generation and optimization. This compound (CAS No. 1256633-17-6) has emerged as a compound of significant interest due to its unique combination of a pyridine ring and a tertiary amine, a feature that imparts favorable pharmacokinetic properties and diverse biological activities. The pyridine moiety, a common heterocycle in FDA-approved drugs, enhances water solubility and provides a key interaction point with biological targets through hydrogen bonding and π-π stacking.[1] The propylamine side chain, particularly the gem-dimethyl group, introduces conformational rigidity and can influence receptor binding and selectivity.[2]

This guide will illuminate the multifaceted utility of this building block, from its foundational role in constructing established pharmacophores to its enabling function in cutting-edge synthetic transformations.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's properties is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 1256633-17-6 | TCI, AKSci[3] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | MySkinRecipes[4] |

| Molecular Weight | 209.12 g/mol | MySkinRecipes[4] |

| Appearance | White to almost white powder/crystal | TCI |

| Purity | >95.0% (HPLC) | TCI |

| Storage | Keep in dark place, sealed in dry, room temperature | BLDpharm[5] |

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions and biological assays.

Synthesis and Preparation: A Proposed Pathway

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles and analogous preparations. A common approach involves the addition of an organometallic reagent to a pyridine-derived ketone, followed by a Ritter reaction and subsequent hydrolysis.

Proposed Synthetic Scheme

Caption: Structural relationship between the target building block and pheniramine.

The structure-activity relationship (SAR) for this class of antihistamines is well-established. [6][7]The two aromatic rings (one of which can be a heteroaromatic ring like pyridine) are crucial for receptor affinity. [6]The tertiary amine is also essential for activity, as it is protonated at physiological pH and interacts with the receptor. [6]this compound provides the 2-pyridyl and the tertiary carbon backbone, making it an ideal starting point for the synthesis of pheniramine analogues. By reacting the primary amine of this building block with a suitable alkylating or arylating agent, a diverse library of potential H1-antihistamines can be generated.

An Enabling Tool in Modern Synthetic Chemistry: The PIP-Amine Directing Group

Beyond its role as a pharmacophore, the free base form, 2-(pyridin-2-yl)isopropylamine (PIP-amine), has been ingeniously employed as a bidentate directing group for the functionalization of C-H bonds. [2]This application, pioneered by the research group of Xingwei Li, leverages the coordinating ability of the pyridine nitrogen and the amino group to direct a metal catalyst (typically palladium) to a specific C-H bond, enabling its selective activation and subsequent transformation. [2] The gem-dimethyl group in the PIP-amine is crucial for this application, as it promotes the formation of a stable five-membered cyclometalated intermediate, which is key to the catalytic cycle. [2]This has enabled the divergent functionalization of unactivated methylene C(sp³)-H bonds to form various new bonds, including C-O, C-N, C-C, and C-F. [2]

Caption: Workflow for PIP-amine directed C-H functionalization.

This powerful synthetic tool allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery for rapidly generating analogues for SAR studies. The ability to introduce new functional groups at previously inaccessible positions opens up new avenues for lead optimization.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple chemical intermediate; it is a strategic building block with dual utility in medicinal chemistry. Its inherent structural features make it a valuable precursor for the synthesis of H1-antihistamines and other pharmacologically active compounds. Concurrently, its free base form serves as a powerful directing group in modern synthetic chemistry, enabling the efficient and selective functionalization of C-H bonds. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and applications can unlock new possibilities in the design and synthesis of next-generation therapeutics.

References

- ResearchGate. Structure-Activity Relationships of Histamine H1-Receptor Agonists. [Link]

- MySkinRecipes. This compound. [Link]

- Pharmacy 180. Structure–Activity Relationship-H1 Receptor - Antihistamines. [Link]

- CMO, CDMO, Custom Synthesis. Cas List Page - 3132501 to 3150000. [Link]

- PubMed. A structure-activity relationship study of compounds with antihistamine activity. [Link]

- AA Blocks. 52568-28-2 | MFCD08729302 | 2-(2-Pyridyl)-2-propylamine. [Link]

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

- PubChem. Pheniramine. [Link]

- YouTube. Medicinal Chemistry II (03) Structure Activity Relationship (SAR) of Anti Histaminic Agents. [Link]

- Google Patents.

- ACS Publications. 2-(Pyridin-2-yl)isopropyl (PIP)

- PrepChem.com. Synthesis of 2-[N-(3-aminopropyl)-N-propylamino]pyridine. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. 1256633-17-6 this compound AKSci 5199AJ [aksci.com]

- 4. This compound [myskinrecipes.com]

- 5. 52568-28-2|2-(Pyridin-2-yl)propan-2-amine|BLD Pharm [bldpharm.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. youtube.com [youtube.com]

A-Z Guide to 2-(2-Pyridyl)-2-propylamine Dihydrochloride: A Privileged Scaffold for Novel Compound Library Synthesis

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of compound libraries with inherent drug-like properties. Among these, scaffolds incorporating the pyridine motif have proven to be exceptionally valuable.[1][2] This guide provides an in-depth technical overview of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, a versatile building block for creating novel compound libraries. We will explore its unique structural features, including the strategic importance of the gem-dimethyl group[3][4], and provide detailed, field-tested protocols for its application in library synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold to accelerate their discovery programs.

Introduction: The Strategic Value of the Pyridyl-Amine Motif